molecular formula C24H21FN2O4S B3995360 N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3995360
M. Wt: 452.5 g/mol
InChI Key: XKQJGPVDFDRSJF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group at position 2 and a 4-acetylphenyl carboxamide at position 3.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-16(28)17-6-10-21(11-7-17)26-24(29)23-14-18-4-2-3-5-19(18)15-27(23)32(30,31)22-12-8-20(25)9-13-22/h2-13,23H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJGPVDFDRSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Sulfonylation: The addition of the fluorobenzenesulfonyl group.

    Cyclization: Formation of the tetrahydroisoquinoline ring.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups : The target compound’s 4-fluorobenzenesulfonyl group enhances electrophilicity compared to the chloro substituent in ’s compound . Fluorine’s smaller atomic radius may improve binding precision in sterically constrained targets.

Physicochemical Properties

  • Solubility : Methoxy groups in ’s compound likely improve aqueous solubility relative to the target’s acetylphenyl and sulfonyl groups .

Target Interactions

  • The pyridinyl group in may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound .
  • ’s 6,7-dimethoxy substituents could mimic catechol moieties, suggesting utility in targets like kinase inhibitors or neurotransmitter receptors .

Biological Activity

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on a review of diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes an acetylphenyl group, a fluorobenzenesulfonyl group, and a tetrahydroisoquinoline carboxamide moiety. The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : The introduction of the fluorobenzenesulfonyl group.
  • Cyclization : Formation of the tetrahydroisoquinoline ring.
  • Amidation : Addition of the carboxamide group.

These processes are crucial for achieving high yield and purity in the final product.

Table 1: Key Structural Features

FeatureDescription
IUPAC NameN-(4-acetylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Molecular FormulaC24H21FN2O4S
Molecular Weight442.5 g/mol

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates potential applications in anti-inflammatory and anticancer therapies .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study investigated the inhibition of cholinesterases by derivatives related to tetrahydroisoquinoline structures. The findings suggested that certain modifications could enhance inhibitory activity against acetylcholinesterase (AChE), which is critical for conditions like Alzheimer's disease .
  • Calpain Inhibition :
    • Related compounds have shown promise as potent inhibitors of calpain enzymes, which are implicated in various pathological processes including neurodegeneration. Preliminary studies indicated a favorable safety profile alongside significant inhibition rates .

Table 2: Biological Activities and IC50 Values

Activity TypeCompound TestedIC50 Value (µM)Reference
AChE Inhibition4-Fluoro derivativesSimilar to Tacrine
Calpain InhibitionSJA6017 (related compound)Potent

Applications in Medicine

The compound's potential therapeutic properties are being explored across various fields:

  • Anti-inflammatory : Investigations suggest it may reduce inflammation through modulation of pro-inflammatory cytokines.
  • Anticancer : Studies are ongoing to assess its efficacy against different cancer cell lines, with initial results indicating promising cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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